6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis
Catalytic Systems for Benzimidazoles Synthesis : Ionic liquid-based catalytic systems, incorporating sulfonic acid functionalized imidazolium salts and FeCl3, have shown efficiency in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes. This process, which uses atmospheric air as a green oxidant, results in high-yield production of benzimidazole derivatives (Khazaei et al., 2011).
Synthesis of Cardiac Electrophysiological Agents : Research into the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has revealed their potential as class III electrophysiological agents, indicating the role of the 1H-imidazol-1-yl moiety in achieving this activity (Morgan et al., 1990).
Synthesis of Furylmethane Derivatives : A study on the synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids has shown that these ionic liquids can effectively catalyze the condensation of furan and furfural, leading to high-yield production (Shinde & Rode, 2017).
Material Science
Solvation and Solubility Studies in Ionic Liquids : The influence of imidazolium side chain unsaturation on the solubility of gases like ethane and ethylene has been investigated in various ionic liquids. These studies provide insights into the mechanisms of solvation and the preferential solvation sites for gases in different ionic liquids (Moura et al., 2013).
Antioxidant Capacity Assay Pathways : The reaction pathways in the ABTS/potassium persulfate decolorization assay of antioxidant capacity have been elucidated, showing the specific reactions for certain antioxidants and contributing to the overall understanding of this assay (Ilyasov et al., 2020).
Mechanism of Action
Target of Action
It is known that compounds containing the imidazole moiety, such as this one, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific effects depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various microbial infections .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-4-12-9-13-18(10-17(12)27-28(3,24)25)26-11-14(19(13)23)20-21-15-7-5-6-8-16(15)22(20)2/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKKSYHHNNACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.